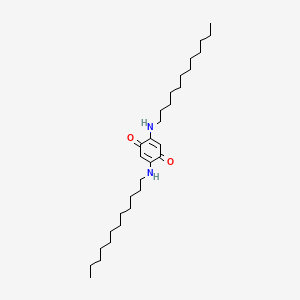
(4-phenyl-4,5-dihydro-3H-pyrazol-3-yl)-(4-phenylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-phenyl-4,5-dihydro-3H-pyrazol-3-yl)-(4-phenylphenyl)methanone is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrazole ring fused with phenyl groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-phenyl-4,5-dihydro-3H-pyrazol-3-yl)-(4-phenylphenyl)methanone typically involves the reaction of hydrazine derivatives with chalcones under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the mixture is heated to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-phenyl-4,5-dihydro-3H-pyrazol-3-yl)-(4-phenylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, (4-phenyl-4,5-dihydro-3H-pyrazol-3-yl)-(4-phenylphenyl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as anti-inflammatory or antimicrobial activity, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. Researchers investigate its efficacy in treating various conditions, including infections and inflammatory diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.
Mechanism of Action
The mechanism of action of (4-phenyl-4,5-dihydro-3H-pyrazol-3-yl)-(4-phenylphenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a biological response. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4-phenyl-4,5-dihydro-3H-pyrazol-3-yl)-(4-methylphenyl)methanone
- (4-phenyl-4,5-dihydro-3H-pyrazol-3-yl)-(4-chlorophenyl)methanone
- (4-phenyl-4,5-dihydro-3H-pyrazol-3-yl)-(4-nitrophenyl)methanone
Uniqueness
Compared to similar compounds, (4-phenyl-4,5-dihydro-3H-pyrazol-3-yl)-(4-phenylphenyl)methanone stands out due to its specific phenyl group arrangement. This unique structure may confer distinct chemical and biological properties, making it valuable for specialized applications.
Properties
CAS No. |
7148-91-6 |
|---|---|
Molecular Formula |
C22H18N2O |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(4-phenyl-4,5-dihydro-3H-pyrazol-3-yl)-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C22H18N2O/c25-22(21-20(15-23-24-21)18-9-5-2-6-10-18)19-13-11-17(12-14-19)16-7-3-1-4-8-16/h1-14,20-21H,15H2 |
InChI Key |
ZVLZBNRHKZUUOD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(N=N1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


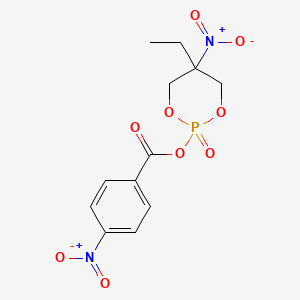
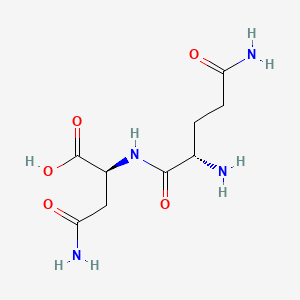
![2,5-Dimethoxy-3,6-bis[(2-methylpropyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14714423.png)
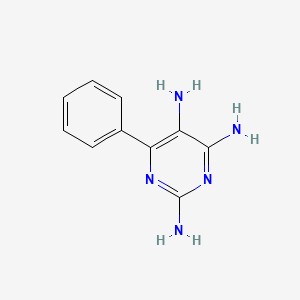

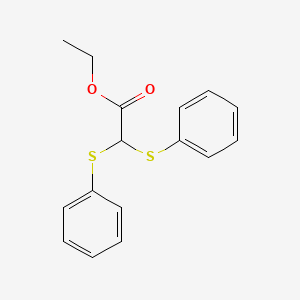

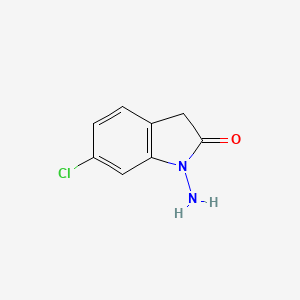
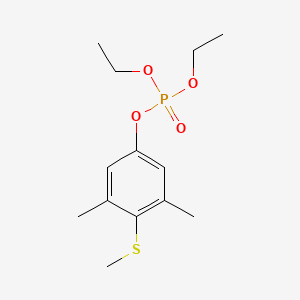


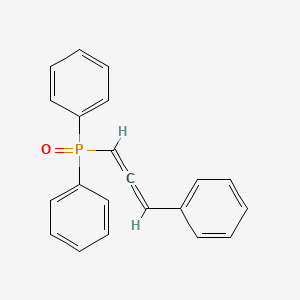
![Prop-2-en-1-yl 2-{3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-2-oxo-5-[4-(pentyloxy)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14714501.png)
